2-Ethoxy-3-fluoro-4-methylbenzoic acid

Catalog No.
S6584834
CAS No.
2383889-03-8
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-fluoro-4-methylbenzoic acid

CAS Number

2383889-03-8

Product Name

2-Ethoxy-3-fluoro-4-methylbenzoic acid

IUPAC Name

2-ethoxy-3-fluoro-4-methylbenzoic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

TVRVGFGTVPOYLJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)O

2-Ethoxy-3-fluoro-4-methylbenzoic acid is an aromatic compound characterized by the presence of an ethoxy group, a fluorine atom, and a methyl group attached to a benzoic acid backbone. Its chemical formula is C10H11FO3, and it has a molecular weight of 198.19 g/mol . This compound is notable for its unique structural features that enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of 2-Ethoxy-3-fluoro-4-methylbenzoic acid is largely influenced by its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic attack, which can lead to the substitution of the fluorine with various nucleophiles.
  • Esterification: The carboxylic acid group can undergo Fischer esterification with alcohols to form esters, which are valuable intermediates in organic synthesis.
  • Acylation Reactions: The compound can be converted into acyl derivatives using reagents such as thionyl chloride, enhancing its utility in Friedel-Crafts acylation reactions.

These reactions demonstrate the compound's versatility as a building block in organic synthesis.

  • Antimicrobial Activity: Compounds with similar structures have been evaluated for their antimicrobial properties, suggesting potential applications for 2-Ethoxy-3-fluoro-4-methylbenzoic acid in developing new antibiotics.
  • Anti-Alzheimer’s Disease Potential: The structural features of this compound may allow it to act as an intermediate in synthesizing drugs aimed at treating Alzheimer’s disease, similar to other fluorinated benzoic acids .

The synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available precursors such as 4-methylbenzoic acid.
  • Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like sulfur tetrafluoride or via electrophilic fluorination methods.
  • Ethoxylation: The ethoxy group can be introduced through nucleophilic substitution reactions involving ethyl alcohol and a suitable activating agent for the carboxylic acid.

These steps highlight the multi-step synthetic approach required to obtain this compound.

2-Ethoxy-3-fluoro-4-methylbenzoic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate for synthesizing novel drugs targeting various diseases, including neurodegenerative disorders.
  • Material Science: Utilized in creating advanced materials due to its unique chemical properties and reactivity.

Its functional groups make it suitable for further modifications leading to diverse applications.

Interaction studies are crucial for understanding how 2-Ethoxy-3-fluoro-4-methylbenzoic acid interacts with biological systems. Preliminary investigations into similar compounds indicate that:

  • Protein Binding Studies: Assessing how this compound binds to target proteins can elucidate its mechanism of action in therapeutic contexts.
  • Toxicological Assessments: Evaluating the safety profile through toxicity studies will be essential before any clinical application.

These studies will provide valuable insights into its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 2-Ethoxy-3-fluoro-4-methylbenzoic acid, including:

Compound NameChemical FormulaUnique Features
3-Fluoro-4-methoxybenzoic acidC8H7FO3Contains a methoxy group instead of an ethoxy group.
2-Ethoxy-3-fluoro-5-methylbenzoic acidC10H11FO3Methyl group at position five instead of four.
2-Ethoxy-3-fluoro-4-(trifluoromethyl)benzoic acidC10H8F4O3Contains trifluoromethyl group enhancing lipophilicity.

The uniqueness of 2-Ethoxy-3-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups and their positions on the aromatic ring, which may confer distinct biological activities and reactivity compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.06922237 g/mol

Monoisotopic Mass

198.06922237 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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